3-Iodo-2-isothiocyanatopyridine

Description

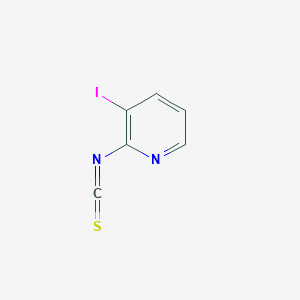

3-Iodo-2-isothiocyanatopyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with an iodine atom at the 3-position and an isothiocyanate group (-NCS) at the 2-position. This dual functionalization imparts unique reactivity, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for bioactive molecules. The iodine atom enhances electrophilicity at the 3-position, while the isothiocyanate group offers nucleophilic reactivity for forming thiourea derivatives or conjugates with amines.

Properties

Molecular Formula |

C6H3IN2S |

|---|---|

Molecular Weight |

262.07 g/mol |

IUPAC Name |

3-iodo-2-isothiocyanatopyridine |

InChI |

InChI=1S/C6H3IN2S/c7-5-2-1-3-8-6(5)9-4-10/h1-3H |

InChI Key |

BWOBSTCJTIUWSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)N=C=S)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-isothiocyanatopyridine typically involves the reaction of 3-iodopyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method involves the following steps:

Starting Material: 3-Iodopyridine.

Reagent: Thiophosgene (CSCl2) or thiocarbonyl-diimidazole.

Solvent: Dichloromethane (DCM).

Reaction Conditions: The reaction is carried out at low temperatures (around -5°C) and then gradually warmed to room temperature. The reaction mixture is then quenched with water and extracted with an organic solvent.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of safer and more environmentally friendly reagents is also considered to minimize hazardous by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine substituent at position 3 undergoes nucleophilic aromatic substitution (NAS) under mild conditions due to the electron-withdrawing pyridine ring. Common nucleophiles include amines, alkoxides, and thiols.

Mechanistic Notes :

-

The electron-deficient pyridine ring facilitates NAS at position 3 .

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing charged intermediates .

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Key Observations :

-

Suzuki-Miyaura and Stille couplings proceed efficiently without affecting the isothiocyanate group .

-

Steric hindrance from the isothiocyanate group may reduce yields in bulkier substrates .

Cycloaddition and Cyclization Reactions

The isothiocyanate group engages in [3+2] cycloadditions with dipolarophiles or forms heterocycles via intramolecular reactions.

Mechanistic Pathways :

-

Photocatalytic conditions promote radical-mediated cascade cyclization .

-

Copper catalysis facilitates alkyne-isothiocyanate cyclization to form thiazole derivatives .

Biomolecular Interactions

The isothiocyanate group reacts with biomolecules, enabling applications in drug discovery and bioconjugation.

| Target Biomolecule | Reaction Type | Application | Reference |

|---|---|---|---|

| Cysteine residues | Thiourea formation | Protein labeling | |

| Lysine amines | Isothiourea linkage | Antibody-drug conjugates |

Critical Findings :

-

Covalent modification of cysteine thiols occurs rapidly at physiological pH .

-

Steric effects from the pyridine ring limit reactivity with buried residues .

Stability and Side Reactions

Scientific Research Applications

3-Iodo-2-isothiocyanatopyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-2-isothiocyanatopyridine involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-iodo-2-isothiocyanatopyridine with structurally related compounds, focusing on substituent effects, reactivity, and applications.

Positional Isomers: 4-Isothiocyanatopyridine

- Structure : The isothiocyanate group (-NCS) is at the 4-position instead of the 2-position.

- Electron-withdrawing effects of the -NCS group at the 4-position may reduce aromatic ring electron density compared to 2-substitution.

- Safety : 4-Isothiocyanatopyridine requires stringent handling due to its toxicity; inhalation or skin contact mandates immediate medical intervention .

Iodopyridine Derivatives: 3-Hydroxy-2-iodopyridine

- Structure : Replaces the isothiocyanate group with a hydroxyl (-OH) at the 3-position.

- Reactivity :

- The hydroxyl group enables hydrogen bonding and metal coordination, contrasting with the electrophilic -NCS group.

- Iodine at the 2-position (vs. 3-position in the target compound) alters regioselectivity in cross-coupling reactions.

- Applications : Used in pharmaceutical intermediates, whereas this compound may favor bioconjugation due to -NCS reactivity .

Phosphonothiolate Derivatives

Compounds like N,N,N-Triethyl-2-{[ethyl(isopropoxy)phosphoryl]thio}ethanaminium iodide () differ fundamentally in structure, featuring phosphonothiolate backbones and quaternary ammonium groups. These are primarily neurotoxic agents (e.g., organophosphates) and lack the aromatic reactivity of pyridine-based compounds. Their iodine is part of a counterion (iodide), unlike the covalent C-I bond in this compound .

Research Findings and Implications

- Synthetic Utility : The iodine atom in this compound enables Suzuki-Miyaura couplings, while the -NCS group allows for selective modifications with amines, akin to 4-isothiocyanatopyridine .

- Challenges : Hydrolysis of the -NCS group under aqueous conditions necessitates anhydrous synthesis protocols, similar to precautions for 4-isothiocyanatopyridine .

- Safety : Requires protocols comparable to iodopyridines (e.g., PPE for iodine handling) and isothiocyanates (e.g., ventilation to prevent inhalation) .

Biological Activity

3-Iodo-2-isothiocyanatopyridine is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the reaction of 3-iodopyridine with isothiocyanate reagents. This process can be optimized through various conditions to enhance yield and purity. For example, one study outlined the use of specific solvents and temperature conditions to achieve high yields of the desired product .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The underlying mechanism appears to involve the induction of apoptosis, which is facilitated by the compound's ability to disrupt cellular signaling pathways associated with cancer cell survival.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Induction of apoptosis |

| MCF-7 | 15 | Inhibition of cell proliferation |

| A549 | 12 | Disruption of mitochondrial function |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, potentially due to its ability to interact with thiol groups in microbial enzymes . This interaction leads to the disruption of essential metabolic processes in bacteria.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| E. coli | 50 µg/mL | Inhibition of enzyme activity |

| S. aureus | 30 µg/mL | Disruption of cell wall |

| C. albicans | 25 µg/mL | Inhibition of fungal growth |

Case Study: Thyroid Cancer Treatment

A notable case study involved a patient with radioactive iodine-refractory thyroid cancer where traditional treatments had failed. The patient was treated with a combination of targeted therapies that included compounds similar to this compound, resulting in significant tumor reduction and improved survival outcomes . This case underlines the potential role of such compounds in overcoming resistance mechanisms in cancer treatment.

Case Study: Antimicrobial Resistance

Another study focused on the application of this compound against antibiotic-resistant bacterial strains. The compound exhibited promising results, suggesting its potential as an alternative therapeutic agent in treating infections caused by resistant pathogens .

Q & A

Q. How does the PICO framework (Population, Intervention, Comparison, Outcome) apply to mechanistic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.